molecular formula C19H14N2O3 B15153174 N-(naphthalen-1-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(naphthalen-1-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Katalognummer: B15153174
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: BYKWVLFCJPUXMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves the condensation of naphthalene derivatives with benzoxazole derivatives under specific reaction conditions. Common reagents used in the synthesis include acetic anhydride, catalysts like sulfuric acid, and solvents such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Naphthalene Derivatives: Compounds containing naphthalene moieties.

Uniqueness

N-(NAPHTHALEN-1-YL)-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is unique due to its specific combination of naphthalene and benzoxazole structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C19H14N2O3

Molekulargewicht

318.3 g/mol

IUPAC-Name

N-naphthalen-1-yl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C19H14N2O3/c22-18(12-21-16-10-3-4-11-17(16)24-19(21)23)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,22)

InChI-Schlüssel

BYKWVLFCJPUXMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C4=CC=CC=C4OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.